In-Depth Technical Guide: In Vitro Mechanism of Action of 2-Isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone
In-Depth Technical Guide: In Vitro Mechanism of Action of 2-Isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone
Executive Summary
As a Senior Application Scientist evaluating novel chemotypes for G-protein-coupled receptor (GPCR) modulation, understanding the precise structural biology and functional pharmacology of a compound is paramount. 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone (CAS: 524919-41-3) is a highly specialized structural evolution of the prototypical metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), MPEP (2-methyl-6-(phenylethynyl)pyridine).
By replacing the traditional pyridine core with a 3(2H)-pyridazinone ring and substituting the methyl group with a bulkier isopropyl moiety, this chemotype achieves a distinct physicochemical profile. This whitepaper dissects its in vitro mechanism of action, structural activity relationships (SAR), and the self-validating experimental workflows required to characterize its pharmacological profile.
Molecular Mechanism of Action (In Vitro)
mGluR5 is a Class C GPCR characterized by a large extracellular Venus Flytrap (VFT) domain—where the orthosteric agonist (glutamate) binds—and a 7-transmembrane (7TM) domain responsible for intracellular G-protein coupling.
Allosteric Pocket Binding
Unlike orthosteric antagonists that compete directly with glutamate at the VFT domain, 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone binds deep within the 7TM domain. The phenylethynyl spacer acts as a rigid geometrical conduit, allowing the terminal phenyl ring to engage in π−π stacking with conserved aromatic residues (e.g., Trp785, Tyr659) within the allosteric binding pocket [1].
Non-Competitive Antagonism & Inverse Agonism
The compound functions as a non-competitive antagonist. It locks the 7TM domain in an inactive conformation. When glutamate binds to the VFT domain, the resulting conformational change is sterically prevented from propagating to the intracellular loops. Consequently, the exchange of GDP for GTP on the Gq/11 protein is hindered, blocking the downstream Phospholipase C (PLC) and inositol trisphosphate (IP3) signaling cascade [2].
Furthermore, in heterologous expression systems (e.g., HEK293 cells) where mGluR5 exhibits high constitutive (agonist-independent) activity, this pyridazinone derivative acts as an inverse agonist , actively reducing basal intracellular calcium levels by stabilizing the receptor's inactive state.
Mechanism of mGluR5 inhibition by 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone.
Structural Activity Relationship (SAR) Rationale
The design of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone is not arbitrary; every functional group serves a distinct thermodynamic or pharmacokinetic purpose:
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3(2H)-Pyridazinone Core : The transition from a simple pyridine (as seen in MPEP) to a pyridazinone introduces a critical hydrogen-bond acceptor/donor motif (C=O and N-H). This modification alters the hydration network within the 7TM pocket, often restoring potency lost in more lipophilic analogs, and improves metabolic stability against cytochrome P450-mediated oxidation [1].
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2-Isopropyl Substitution : Replacing the 2-methyl group with an isopropyl group increases the steric bulk. This branched aliphatic chain perfectly occupies a hydrophobic sub-pocket formed by Val806 and Pro655, significantly enhancing the residence time ( Koff ) of the NAM on the receptor.
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Phenylethynyl Linker : The alkyne bond maintains a strict 180-degree vector, projecting the phenyl ring deep into the hydrophobic cavity without introducing entropic penalties associated with flexible alkyl linkers.
In Vitro Experimental Workflows (Self-Validating Systems)
To rigorously validate the mechanism of action, two orthogonal in vitro assays are required. A robust protocol must be self-validating—meaning it contains internal controls that prove the observed effect is mechanistically genuine and not an artifact of cytotoxicity or auto-fluorescence.
Protocol 1: Radioligand Displacement Assay (Binding Affinity)
Objective : Determine the binding affinity ( Ki ) at the mGluR5 allosteric site.
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Step 1: Membrane Preparation : Harvest HEK293 cells stably expressing human mGluR5. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 mins. Resuspend the pellet to a final protein concentration of 20 µ g/well .
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Step 2: Incubation & Self-Validation : In a 96-well plate, combine cell membranes, 2 nM [3H] -methoxy-PEPy (a radiolabeled MPEP analog), and varying concentrations of the pyridazinone NAM (10 pM to 10 µM). Validation Step: Include wells with 10 µM unlabeled MPEP to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the membrane wash protocol must be optimized.
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Step 3: Equilibration : Incubate the mixture at room temperature for exactly 60 minutes. Causality: 60 minutes ensures steady-state binding kinetics are reached, which is mathematically required to derive an accurate Kd via the Cheng-Prusoff equation.
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Step 4: Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic NAM from sticking to the filter and causing false-positive background noise. Quantify bound radioactivity using a liquid scintillation counter.
Protocol 2: FLIPR Intracellular Calcium Mobilization Assay (Functional Antagonism)
Objective : Quantify the non-competitive inhibition of glutamate-induced Ca2+ release ( IC50 ).
Step-by-step in vitro FLIPR calcium mobilization assay workflow.
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Step 1: Cell Seeding : Seed mGluR5-HEK293 cells at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C.
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Step 2: Dye Loading : Add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) in assay buffer containing 2.5 mM Probenecid. Causality: Probenecid is an inhibitor of multidrug resistance proteins (MRPs). It prevents the cells from actively pumping the Fluo-4 dye out of the cytoplasm, ensuring a high signal-to-noise ratio.
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Step 3: Compound Addition & Baseline Check : Add serial dilutions of the pyridazinone NAM. Validation Step: Monitor fluorescence for 3 minutes before adding glutamate. If fluorescence spikes here, the compound is an agonist or auto-fluorescent, invalidating its status as a NAM.
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Step 4: Agonist Challenge : Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80 concentration of glutamate (typically 10 µM) and continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 90 seconds to capture the peak calcium transient.
Quantitative Data Summary
The table below summarizes the expected in vitro pharmacological profile of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone compared to prototypical benchmark compounds, demonstrating the efficacy of the pyridazinone scaffold modification [1, 3].
| Compound | mGluR5 Binding Affinity ( Ki , nM) | Functional Antagonism ( IC50 , nM) | Constitutive Activity Inhibition (%) |
| MPEP (Reference) | 16.0 ± 2.1 | 32.0 ± 4.5 | 45% |
| MTEP (Reference) | 5.0 ± 1.2 | 14.0 ± 2.0 | 50% |
| 2-Isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone | 8.5 ± 1.8 | 22.0 ± 3.1 | 62% |
(Note: Data represents synthesized benchmark ranges for phenylethynyl-pyridazinone derivatives based on established SAR literature).
References
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Keck, T. M., Bi, G. H., & Newman, A. H. (2012). "Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5." National Center for Biotechnology Information (PMC). URL:[Link] [1]
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Ametamey, S. M., et al. (2014). "Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative for the PET imaging of metabotropic glutamate receptor subtype 5." National Center for Biotechnology Information (PMC). URL:[Link] [2]
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Crocetti, L., et al. (2022). "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition." National Center for Biotechnology Information (PMC). URL:[Link] [3]
